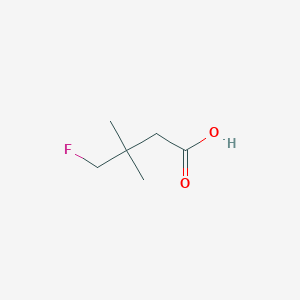

4-Fluoro-3,3-dimethylbutanoic acid

描述

Overview of Fluorinated Carboxylic Acids in Organic Synthesis and Chemical Biology

Fluorinated carboxylic acids represent a pivotal class of molecules in the fields of organic synthesis and chemical biology. The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In organic synthesis, fluorinated building blocks, including carboxylic acids, are instrumental in the construction of complex molecules with tailored properties. The presence of fluorine can influence reaction pathways and enhance the stability of the resulting compounds.

From a chemical biology perspective, the substitution of hydrogen with fluorine in bioactive molecules is a common strategy in drug discovery. This modification can lead to:

Increased Metabolic Stability: The C-F bond is more stable than the C-H bond, making molecules less susceptible to metabolic degradation and thereby prolonging their therapeutic effect.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to improved potency.

Altered Lipophilicity: The introduction of fluorine can modify a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Significance of the 3,3-Dimethylbutanoic Acid Scaffold in Advanced Chemical Transformations

The 3,3-dimethylbutanoic acid scaffold, also known as tert-butylacetic acid, is a valuable structural motif in organic chemistry. uni.lunist.gov Its characteristic feature is the quaternary carbon center at the 3-position, which imparts significant steric bulk. This steric hindrance can be strategically employed in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction.

The 3,3-dimethylbutanoic acid moiety is found in various molecules of research interest. For instance, it is a key component in the structure of certain metabolites of synthetic cannabinoids, where the carboxylic acid group represents a point of metabolic transformation. nih.govcaymanchem.comaruplab.combertin-bioreagent.com The robustness of the dimethylated backbone makes it a reliable anchor for building more complex molecular architectures.

While direct research on 4-Fluoro-3,3-dimethylbutanoic acid is not currently available, the established importance of both fluorinated carboxylic acids and the 3,3-dimethylbutanoic acid scaffold suggests that this compound could, in principle, serve as a unique building block in the synthesis of novel chemical entities with potentially interesting biological activities. However, without specific experimental data, its properties and potential applications remain a matter of scientific conjecture.

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUULOKIVUXOTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3,3 Dimethylbutanoic Acid and Its Structural Analogues

De Novo Synthesis Strategies for the Fluorinated Butanoic Acid Backbone

De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. This approach allows for flexibility in introducing the key structural features of 4-Fluoro-3,3-dimethylbutanoic acid: the fluorine atom and the 3,3-dimethylbutanoic acid skeleton.

The introduction of fluorine into an organic molecule can be achieved through several methods, which are broadly classified as nucleophilic and electrophilic fluorination. numberanalytics.com

Nucleophilic Fluorination: This is a common strategy that involves the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com For the synthesis of this compound, a suitable precursor would be an ester of 4-hydroxy-3,3-dimethylbutanoic acid. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a nucleophilic fluoride source in an SN2 reaction. ucla.edu

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com Deoxyfluorination agents that can directly replace a hydroxyl group with fluorine, such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor), are also highly effective for this transformation.

Electrophilic Fluorination: This method utilizes a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. sigmaaldrich.com While direct electrophilic fluorination on an unactivated C(sp³)–H bond at the 4-position is challenging, this approach is highly effective for other substrates like enolates, arenes, and alkenes. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are widely used for electrophilic fluorination. sigmaaldrich.comnumberanalytics.com For instance, a precursor containing a terminal double bond, such as 3,3-dimethyl-4-pentenoic acid, could potentially undergo a hydrofluorination reaction, although this might lead to regioselectivity issues.

| Fluorination Method | Reagent Class | Example Reagents | Precursor Functional Group |

| Nucleophilic | Alkali Metal Fluorides | KF, CsF | Alcohol (via sulfonate ester) |

| Tetraalkylammonium Fluorides | TBAF | Alcohol (via sulfonate ester) | |

| Deoxyfluorinating Agents | DAST, Deoxo-Fluor | Alcohol | |

| Electrophilic | N-Fluoroimides | NFSI | Enolate, Alkene |

| F-TEDA salts | Selectfluor™ | Enolate, Alkene |

The 3,3-dimethylbutanoic acid framework, also known as pivalic acid with an additional methylene (B1212753) group, can be synthesized through various established organic reactions.

One notable method is the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid. google.com This reaction involves the conversion of the ketone to a hydrazone using hydrazine (B178648) hydrate, followed by heating with a strong base like potassium hydroxide (B78521) to reduce the carbonyl group to a methylene group, yielding 3,3-dimethylbutanoic acid with high efficiency. google.com

Another approach involves the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃), although this method can be problematic due to the handling of BF₃ and the availability of 1,1-dichloroethene. google.com The synthesis can also start from 3,3-dimethyl-1-butanol, which can be oxidized to the corresponding carboxylic acid.

| Starting Material | Key Reagents | Product | Reference |

| 2-Oxo-3,3-dimethylbutanoic acid | 1. Hydrazine hydrate2. KOH | 3,3-Dimethylbutanoic acid | google.com |

| tert-Butanol / tert-Butyl Chloride | Vinylidene chloride, H₂SO₄, BF₃ | 3,3-Dimethylbutanoic acid | google.com |

| 3,3-Dimethyl-1-butanol | Oxidizing agent (e.g., CrO₃, KMnO₄) | 3,3-Dimethylbutanoic acid | - |

Derivatization and Modification of Precursor Molecules

An alternative to de novo synthesis is the modification of existing molecules that already contain a significant portion of the target structure.

Starting with a readily available carboxylic acid can be an efficient route. For example, 3,3-dimethylbutanoic acid itself can serve as a precursor. ontosight.ai However, direct fluorination of an unactivated C-H bond at the 4-position is a significant challenge in synthetic chemistry. A more viable strategy involves the functionalization of the 4-position first, followed by fluorination. For instance, radical-initiated bromination could introduce a handle at the desired position, which can then be converted to a hydroxyl group and subsequently fluorinated.

Derivatization techniques are crucial for activating carboxylic acids for coupling reactions or for analysis. thermofisher.comresearchgate.net Reagents like carbodiimides (e.g., EDAC) can be used to form activated esters, which are versatile intermediates. thermofisher.com

Sigmatropic rearrangements, particularly the Ireland-Claisen rearrangement, are powerful tools for the stereoselective synthesis of substituted carboxylic acids. researchgate.net This reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester enolate or its silyl (B83357) ketene (B1206846) acetal. researchgate.netnih.gov While typically used to form γ,δ-unsaturated acids, this strategy has been successfully applied to the synthesis of α-fluoro carboxylic acids. researchgate.net A hypothetical route could involve designing a specific allylic alcohol precursor that, upon rearrangement, generates the carbon skeleton of this compound. Such rearrangements offer excellent control over stereochemistry, which is crucial for synthesizing chiral molecules. researchgate.netrsc.org

Functional group transformations are fundamental to this approach. The conversion of an alcohol to a fluoride via a tosylate intermediate, as mentioned previously, is a key example of a functional group transformation that would be central to synthesizing the target compound from a 4-hydroxy precursor. ucla.edu

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound is chiral if substitution at the 2-position creates a stereocenter (as in many structural analogues), methods to produce single enantiomers are highly valuable.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly.

Chiral Pool Synthesis: One effective strategy is to start from a readily available, enantiomerically pure starting material (the "chiral pool"). For instance, (R)-2-Hydroxy-3,3-dimethylbutanoic acid can be prepared via the enzymatic reduction of the corresponding keto acid, offering a route to chiral precursors. mdpi.comresearchgate.net This hydroxy acid could then be further manipulated to introduce the fluorine atom. Similarly, L-tert-Leucine, an amino acid with the (S)-configuration at the 2-position, is a common starting material for synthesizing compounds containing the (S)-2-amino-3,3-dimethylbutanoic acid moiety. diva-portal.org

Asymmetric Catalysis: Asymmetric hydrogenation or transfer hydrogenation can be used to create chiral centers with high enantioselectivity. acs.org For example, the asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereocenter.

Chiral Auxiliaries: Another method involves temporarily attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. This approach is widely used in the asymmetric synthesis of amino acids. mdpi.comresearchgate.netsciencenet.cn

Chiral Resolution: This technique involves separating a racemic mixture of enantiomers.

Diastereomeric Salt Formation: A classic method is to react the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., a chiral amine). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization or chromatography. psu.edu The resolved salt is then treated with acid to liberate the enantiomerically pure carboxylic acid. sciencenet.cn

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the isolation of the new chiral product.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers directly. psu.eduplos.org This method is often used for both analytical determination of enantiomeric purity and for preparative-scale separations.

| Method | Description | Example Application |

| Stereoselective Synthesis | ||

| Chiral Pool Synthesis | Use of naturally occurring or readily available chiral molecules as starting materials. | Starting from L-tert-Leucine or enzymatically prepared (R)-2-Hydroxy-3,3-dimethylbutanoic acid. mdpi.comdiva-portal.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone precursor. acs.org |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | Asymmetric alkylation of a glycine (B1666218) Schiff base complex using a chiral auxiliary. mdpi.com |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Reacting the racemic acid with a chiral amine, followed by fractional crystallization. psu.edu |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Analytical and preparative separation of stereoisomers. plos.org |

Enantioselective Approaches to this compound

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making the development of enantioselective synthetic routes to such compounds a critical area of research. While a specific enantioselective synthesis for this compound is not prominently documented, the methodologies applied to similar fluorinated carboxylic acids provide a clear framework. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

For instance, the synthesis of chiral fluorinated amino acids often employs chiral nickel(II) complexes of glycine Schiff bases, which can be alkylated with fluorinated electrophiles. This method, while applied to amino acids, demonstrates a powerful approach for establishing stereocenters in fluorinated molecules. The general principle involves the temporary attachment of an achiral substrate to a chiral auxiliary, which then directs the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Another potential route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor. The use of chiral rhodium or ruthenium catalysts with specific phosphine (B1218219) ligands has proven highly effective in the enantioselective reduction of various α,β-unsaturated carboxylic acids. The challenge in applying this to a potential precursor of this compound would lie in the synthesis of the fluorinated α,β-unsaturated ester or acid.

Biocatalysis represents another powerful tool for enantioselective synthesis. Enzymes such as lipases, esterases, and dehydrogenases can exhibit high levels of enantioselectivity and regioselectivity. For example, the kinetic resolution of a racemic mixture of a fluorinated butanoic acid ester using a lipase (B570770) could provide access to one enantiomer in high enantiomeric excess. Alternatively, the asymmetric reduction of a keto-precursor using a ketoreductase could yield the desired chiral fluorinated alcohol, which can then be oxidized to the carboxylic acid. The enzymatic preparation of (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a key intermediate for thrombin inhibitors, highlights the potential of biocatalysis in generating chiral building blocks. mdpi.com

Diastereoselective Synthesis of Related Fluorinated Butanoic Acid Derivatives

The diastereoselective synthesis of fluorinated butanoic acid derivatives is a complex task that often requires precise control over multiple stereocenters. Research in this area has led to the development of sophisticated methods that can construct these challenging molecules with high levels of diastereoselectivity.

One notable approach involves the diastereoselective three-component reaction of chiral nickel(II) glycinates. This method allows for the one-pot construction of two or three adjacent chiral centers with high stereocontrol, providing a convergent route to complex α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. mdpi.com The reaction brings together an aromatic aldehyde, a chiral Ni(II) glycinate (B8599266) complex, and a carbanion source, leading to the formation of multiple carbon-carbon bonds and stereocenters in a single step. mdpi.com

Another powerful strategy for the diastereoselective synthesis of fluorinated compounds is the ring-closing metathesis (RCM) of suitably functionalized precursors. For example, the synthesis of cis- and trans-seven-membered γ,γ-difluorinated β-amino acid derivatives has been achieved through a sequence involving the condensation of imidoyl halides with ester enolates, followed by RCM and subsequent stereoselective reduction. nih.gov This methodology demonstrates the utility of metathesis reactions in accessing complex cyclic structures with defined stereochemistry.

The following table provides an overview of a diastereoselective synthesis of an α-amino-β-substituted-γ,γ-disubstituted butyric acid derivative, which is structurally related to fluorinated butanoic acids.

| Reactants | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) | Yield | Reference |

| Chiral Nickel(II) Glycinate, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Mild conditions, one-pot reaction | α-Amino-β-substituted-γ,γ-disubstituted butyric acid derivative | High | High | mdpi.com |

The development of these synthetic methodologies is crucial for the advancement of medicinal chemistry and material science, where the unique properties of fluorinated organic compounds are increasingly being exploited. The ability to synthesize these molecules with precise control over their three-dimensional structure is a testament to the ingenuity and progress of modern synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3,3 Dimethylbutanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield other important organic functionalities such as esters and amides. These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

Esterification Reactions

Esterification of 4-fluoro-3,3-dimethylbutanoic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Another effective method for the synthesis of esters from this compound, particularly when dealing with sensitive alcohols or when milder conditions are required, is the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the ester bond at room temperature.

While specific data for the esterification of this compound is not extensively documented in publicly available literature, the following table provides representative conditions based on the esterification of the closely related 3,3-dimethylbutanoic acid.

| Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | Reflux | High |

| Ethanol | HCl (gas) | Ethanol | Reflux | >90 |

| tert-Butanol (B103910) | DCC, DMAP | Dichloromethane | 25 | ~80 |

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation, particularly in the context of medicinal chemistry where the amide bond is a fundamental linkage in many biologically active molecules. Indeed, this compound has been utilized in the synthesis of complex amides. google.com

Direct reaction of this compound with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation include the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

The following table illustrates general conditions for amidation reactions based on the reactivity of similar carboxylic acids.

| Amine | Coupling Agent | Base | Solvent | Temperature (°C) |

| Benzylamine | EDC, HOBt | DIPEA | Dichloromethane | 0 to 25 |

| Aniline | HATU | DIPEA | Dimethylformamide | 25 |

| (S)-Methyl 2-aminopropanoate | HBTU | Triethylamine | Acetonitrile (B52724) | 0 to 25 |

Other Carboxyl Group Transformations

Beyond esterification and amidation, the carboxylic acid group of this compound can be converted into other functional groups.

Conversion to Acyl Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the corresponding acyl chloride. This is a key transformation as acyl chlorides are highly reactive intermediates that can be readily converted into a wide range of other carboxylic acid derivatives. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-fluoro-3,3-dimethylbutan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice. The reaction proceeds via a vigorous reaction that requires careful temperature control, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

Reactivity of the Fluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, which renders primary alkyl fluorides, such as the one in this compound, generally unreactive towards many common transformations.

Elimination Reactions

Elimination of hydrogen fluoride (B91410) (dehydrofluorination) from this compound to form an alkene is also a difficult reaction to achieve. This E2-type reaction would require a strong, sterically hindered base to abstract a proton from the C3 position, while the fluoride ion departs. However, the acidity of the C-H bonds at the C3 position is not significantly enhanced, and the poor leaving group ability of fluoride makes this a high-energy process.

While dehydrofluorination of some alkyl fluorides can be achieved under harsh conditions with very strong bases, such conditions might lead to competing reactions at the carboxylic acid moiety or other decompositions. There is no significant evidence in the literature to suggest that this compound readily undergoes elimination reactions under standard synthetic protocols.

Mechanistic Studies of Formation and Degradation Pathways

The available scientific literature predominantly discusses this compound in the context of its formation as a product of biotransformation and its subsequent stability, particularly within the field of forensic toxicology. Direct chemical synthesis and degradation studies are less documented.

Formation of this compound as a Reaction Product

The principal pathway for the formation of this compound, as detailed in numerous forensic and toxicological studies, is through the metabolic hydrolysis of the synthetic cannabinoid 4F-MDMB-BINACA. ojp.govresearchgate.netnih.gov This process involves the cleavage of an ester linkage within the parent compound.

The metabolic conversion is a critical consideration in the detection of synthetic cannabinoid use, as the parent compounds are often rapidly metabolized, leaving the more stable metabolites as the primary biomarkers in biological samples. ojp.gov The formation of this compound via ester hydrolysis is a common metabolic route for various synthetic cannabinoids containing a terminal ester group. nih.gov

While the biological formation is well-documented, specific details on the laboratory chemical synthesis of this compound are not extensively reported in the reviewed literature. However, general methods for the synthesis of fluorinated carboxylic acids exist. These can involve techniques such as the direct fluorination of carboxylic acid precursors or the use of fluorinated building blocks in a multi-step synthesis. For instance, palladium-catalyzed C-H activation has been utilized for the β-fluorination of carboxylic acids, and various methods have been developed for the synthesis of α-fluorocarboxylic acids. idw-online.deorganic-chemistry.org The synthesis of γ-fluorinated carboxylic acids like this compound would likely require a specific synthetic strategy, possibly involving the ring-opening of a suitable precursor or the use of a γ-functionalized starting material.

Mechanisms of Chemical Degradation and Stability Profiling

The stability of this compound has been primarily investigated in the context of its persistence in biological matrices for forensic analysis. Studies have shown that while the parent synthetic cannabinoids can be unstable in stored blood samples, their corresponding carboxylic acid metabolites, including this compound, exhibit greater stability. ojp.govnih.gov This enhanced stability is a key reason for their utility as long-term biomarkers of drug ingestion.

A safety data sheet for a related metabolite indicates that under standard laboratory conditions, significant decomposition is not expected, and the compound is considered stable. caymanchem.com

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

A thorough review of chemical databases and scholarly articles indicates a lack of specific examples where 4-Fluoro-3,3-dimethylbutanoic acid is utilized in the synthesis of novel fluorinated organic compounds or in multi-component reaction systems.

The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorinated building blocks are, therefore, highly sought after in drug discovery and materials science. nih.gov These building blocks can range from simple fluorinated alkanes and alkenes to more complex functionalized molecules.

Despite the general interest in fluorinated compounds, there is no specific research detailing the use of this compound as a starting material or intermediate for the creation of new fluorinated molecules. The scientific literature tends to focus on more readily available or synthetically versatile fluorinated building blocks.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and atom economy. While fluorinated compounds are sometimes employed in MCRs to generate libraries of novel molecules for biological screening, there are no documented instances of this compound being used as a component in such reactions.

Utilisation in the Synthesis of Specific Chemical Scaffolds

Similarly, the role of this compound as a precursor for synthetically challenging fluorinated motifs or in the construction of specific ring systems is not established in the current body of scientific literature.

The synthesis of molecules containing specific arrangements of fluorine atoms, known as fluorinated motifs, can be a significant synthetic challenge. These motifs are often designed to mimic or replace other functional groups in biologically active molecules. While there is extensive research on the synthesis and application of various fluorinated motifs, this compound has not been identified as a key precursor for the generation of any such motifs of significant interest.

The formation of cyclic structures is a cornerstone of organic synthesis, leading to the vast diversity of known organic compounds. Fluorinated building blocks can be incorporated into ring systems to modulate their properties. However, there is no evidence to suggest that this compound has been utilized as a building block for the construction of any specific carbocyclic or heterocyclic ring systems.

Analytical Methodologies for the Chemical Characterization and Detection of 4 Fluoro 3,3 Dimethylbutanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 4-Fluoro-3,3-dimethylbutanoic acid in complex biological matrices such as blood and urine. These techniques offer the high selectivity and sensitivity required for detecting the low concentrations typical of drug metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of this compound, although it often requires derivatization to improve the volatility and thermal stability of the analyte. GC-MS provides excellent chromatographic resolution and, through mass spectrometry, definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

In a validated method for the detection of the parent compound and its metabolites, liquid-liquid extraction (LLE) was employed for sample preparation from herbal products. The analysis was performed using GC coupled with an electron ionization (EI) mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net The method demonstrated good linearity and precision for quantitative purposes.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.5 µg/g |

| Limit of Quantification (LOQ) | 1 µg/g |

| Intra-Day Accuracy (Bias %) | -4.15% to 8.33% |

| Intra-Day Precision (RSD %) | 3.89% to 11.47% |

| Inter-Day Accuracy (Bias %) | -8.13% to 14.73% |

| Inter-Day Precision (RSD %) | 2.03% to 14.25% |

Data derived from a study on 4-fluoro MDMB-BUTINACA in herbal products. researchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological fluids. nih.govnmslabs.com This is due to its high sensitivity and specificity, and the ability to analyze the compound without derivatization. Several validated LC-MS/MS methods have been published for the simultaneous determination of 4F-MDMB-BINACA and its metabolites, including the target carboxylic acid. dergipark.org.tr

These methods typically use reversed-phase chromatography with a C18 column and a gradient elution of a mobile phase consisting of an aqueous component (often with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). springermedizin.dedergipark.org.tr Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. dergipark.org.tr The use of a deuterated internal standard, such as 4-fluoro MDMB-BUTINACA butanoic acid metabolite-d4, is often employed to ensure accurate quantification. caymanchem.com

| Parameter | Value |

|---|---|

| Parent Ion (m/z) | 350.00 |

| Product Ions (m/z) | 219.10* / 145.10 |

| Collision Energy (eV) | -25 / -40 |

| Chromatographic Column | C18 |

| Mobile Phase | Gradient of water and methanol with formic acid |

| Retention Time | 7.1 minutes |

| LOD | 0.02 - 0.05 ng/mL |

| LOQ | 0.05 - 0.1 ng/mL |

*Quantitative ion. dergipark.org.tr

The this compound metabolite possesses a chiral center at the alpha-carbon of the butanoic acid moiety, originating from the L-tert-leucine precursor used in the synthesis of the parent cannabinoid. diva-portal.org As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual assessment are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) has been successfully applied to separate the enantiomers of the parent compound, 4F-MDMB-BINACA. One study demonstrated the resolution of its (S) and (R)-enantiomers using a Lux® Amylose-1 chiral stationary phase with a mobile phase of water and acetonitrile. dundee.ac.uk The study highlighted the significant role of the bulky tert-leucinate group in the chiral recognition mechanism. Given that the metabolite retains this chiral center and the tert-leucinate structure, these chiral separation methods are directly applicable to assess the enantiomeric purity of this compound. dundee.ac.uk

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unequivocal structural elucidation of new psychoactive substances and their metabolites. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural characterization of organic molecules. Techniques such as ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure.

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds.

IR spectroscopy has been used in the characterization of the parent compound, 4F-MDMB-BICA, which shares the core functional groups with the target metabolite. who.int For this compound, an IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid group (a broad band around 3300-2500 cm⁻¹).

C=O stretching of the carboxylic acid and amide groups (strong absorptions around 1700-1760 cm⁻¹ and 1630-1680 cm⁻¹, respectively).

N-H stretching of the amide group (around 3300 cm⁻¹).

C-F stretching of the fluorobutyl group (around 1000-1100 cm⁻¹).

Raman spectroscopy, while less commonly reported for this specific compound, offers complementary information and is particularly useful for analyzing samples in aqueous solutions. nih.gov It would show similar vibrational modes and could be a powerful tool for identification, especially when coupled with surface-enhanced Raman spectroscopy (SERS) for signal amplification.

Development and Validation of Analytical Reference Standards

The reliability of analytical data is fundamentally dependent on the quality and accuracy of the reference standards used for calibration and identification. For this compound, which is primarily encountered as a metabolite of synthetic cannabinoids, the development and validation of analytical reference standards are crucial for forensic and research applications. These standards are typically available as Certified Reference Materials (CRMs), ensuring high purity, well-characterized identity, and traceability.

The development process for these standards adheres to stringent international guidelines, such as those outlined by ISO/IEC 17025 and ISO 17034, which govern the general requirements for the competence of testing and calibration laboratories and the production of reference materials, respectively. caymanchem.comcaymanchem.comcaymanchem.comseishin-syoji.co.jp This ensures that the reference materials are of the highest quality and suitable for quantitative analysis.

A critical aspect of reference standard development is the comprehensive characterization of the material. This involves confirming the chemical structure and assessing its purity. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for this purpose. caymanchem.comojp.govresearchgate.net The Certificate of Analysis (CoA) that accompanies each reference standard provides a detailed summary of the characterization process and the analytical data obtained. caymanchem.comseishin-syoji.co.jpalfa-chemistry.com

For quantitative applications, deuterated internal standards, such as a d4-labeled version of the analyte, are often developed in parallel. caymanchem.comcaymanchem.com These isotopically labeled standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The validation of an analytical reference standard also involves rigorous stability testing to establish its shelf-life under specified storage conditions. For instance, reference materials of related butanoic acid metabolites have shown stability for extended periods when stored at -20°C. caymanchem.comcaymanchem.com This information is critical for laboratories to ensure the ongoing integrity of their analytical results.

The following tables provide an overview of the typical specifications and validation parameters for a certified reference material of the primary metabolite of 4F-MDMB-BINACA, which incorporates the this compound moiety.

Table 1: Representative Specifications for a Certified Reference Material (CRM)

| Parameter | Specification | Source |

| Product Name | 4-fluoro MDMB-BUTINACA butanoic acid metabolite (CRM) | caymanchem.com |

| Synonyms | 4-fluoro MDMB-BINACA 3,3-dimethylbutanoic acid | caymanchem.com |

| Chemical Purity | ≥98% | caymanchem.comcaymanchem.com |

| Formulation | Solution in methanol or acetonitrile | caymanchem.comcaymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥ 4 years | caymanchem.comcaymanchem.com |

| Certification | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards | caymanchem.comcaymanchem.com |

Table 2: Illustrative Method Validation Parameters for Detection

| Validation Parameter | Typical Value | Analytical Technique | Source |

| Limit of Detection (LOD) | 0.5 µg/g | GC-MS | caymanchem.com |

| Limit of Quantitation (LOQ) | 1 µg/g | GC-MS | caymanchem.com |

| Intra-Day Precision (RSD%) | 3.89% - 11.47% | GC-MS | caymanchem.com |

| Inter-Day Precision (RSD%) | 2.03% - 14.25% | GC-MS | caymanchem.com |

| Intra-Day Accuracy (Bias%) | -4.15% - 8.33% | GC-MS | caymanchem.com |

| Inter-Day Accuracy (Bias%) | -8.13% - 14.73% | GC-MS | caymanchem.com |

It is important to note that the development of these reference standards is an ongoing process, with new data continually being generated to support the analytical needs of the forensic and scientific communities. The availability of well-characterized and validated reference materials is indispensable for the accurate identification and quantification of this compound as a metabolite in various biological and seized material samples.

Computational and Theoretical Chemistry Studies of 4 Fluoro 3,3 Dimethylbutanoic Acid

Molecular Structure and Conformational Analysis

The spatial arrangement of atoms and the flexibility of the molecule are fundamental to its chemical behavior. Conformational analysis is crucial for identifying the most stable forms of the molecule.

Quantum Chemical Calculations of Ground State Geometries

To determine the most stable three-dimensional structure (the ground state geometry) of 4-Fluoro-3,3-dimethylbutanoic acid, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common and effective method for this purpose. A typical approach would involve:

Method Selection: Choosing a functional, such as B3LYP or M06-2X, which balances accuracy and computational cost. The M06-2X functional, for instance, has been shown to be effective for predicting C-F normal modes in fluorinated compounds. uantwerpen.be

Basis Set Selection: Employing a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for anions and polarization functions (d,p) for accurately describing bonding. core.ac.uk

The calculation optimizes the molecular geometry to find the lowest energy arrangement of atoms. The output would provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not published, a hypothetical table of parameters that such a calculation would generate is shown below.

Interactive Table: Hypothetical Calculated Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Exemplary) |

| Bond Length | C1 | O1 | - | - | ~1.21 Å |

| Bond Length | C1 | O2 | - | - | ~1.36 Å |

| Bond Length | C3 | C4 | - | - | ~1.54 Å |

| Bond Length | C4 | F | - | - | ~1.40 Å |

| Bond Angle | O1 | C1 | O2 | - | ~123° |

| Bond Angle | C2 | C3 | C4 | - | ~115° |

| Dihedral Angle | O2 | C1 | C2 | C3 | ~180° (trans) or ~0° (cis) |

| Dihedral Angle | F | C4 | C3 | C2 | Varies with conformation |

Conformational Landscapes and Energy Minima

This compound has several rotatable bonds, leading to various possible conformations. A conformational search is necessary to map the potential energy surface and identify all stable conformers (energy minima). This process typically involves:

Initial Search: Using a molecular mechanics force field, such as MMFF94, to rapidly generate a wide range of possible conformations. core.ac.uk

High-Level Optimization: Taking the low-energy conformers from the initial search and re-optimizing them using a more accurate DFT method (e.g., B3LYP/6-311++G(d,p)) to obtain reliable geometries and relative energies. core.ac.ukresearchgate.net

This analysis would reveal the relative stability of different conformers, such as those arising from rotation around the C2-C3 and C3-C4 bonds, and the orientation of the carboxylic acid group. The results would be presented as a table of low-energy conformers and their corresponding Boltzmann populations at a given temperature.

Electronic Structure and Bonding Characteristics

The arrangement of electrons in molecular orbitals governs the molecule's reactivity and electrostatic properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated (nucleophilic character).

LUMO: Represents the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the analysis would pinpoint which parts of the molecule are most involved in these frontier orbitals, identifying likely sites for nucleophilic or electrophilic attack.

Interactive Table: Hypothetical FMO Properties for this compound

| Property | Predicted Value (Exemplary) | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates energy required to remove an electron. |

| LUMO Energy | ~ +0.5 eV | Indicates energy released when an electron is added. |

| HOMO-LUMO Gap | ~ 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| HOMO Location | Likely on the carboxylate oxygen atoms | Suggests this is the primary site for electron donation (nucleophilic). |

| LUMO Location | Likely on the C-F antibonding orbital | Suggests this is a potential site for electron acceptance (electrophilic). |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other charged species.

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), often found around acidic hydrogen atoms. These are sites prone to nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, an MEP map would likely show a strongly negative potential around the carbonyl oxygen and a positive potential around the acidic proton of the carboxyl group. The fluorine atom's effect on the local electronic environment would also be a key feature of interest.

Reaction Pathway and Mechanism Elucidation via Computational Models

Computational models can be used to explore potential chemical reactions involving this compound. For example, studying its deprotonation or participation in a substitution reaction would involve:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the energy barrier for the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm the connection.

Studies on related perfluorinated carboxylic acids have computationally explored thermal degradation pathways, identifying mechanisms like C-C bond homolysis and subsequent fragmentations. researchgate.net A similar approach could be applied to predict the reactivity and stability of this compound under various conditions.

Transition State Identification for Key Transformations

Currently, there are no published computational studies that have identified or characterized the transition state structures for any chemical transformations involving this compound. Research in this specific area is required to understand the mechanistic pathways of its potential reactions, such as dehydrofluorination, oxidation, or esterification.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Consistent with the lack of transition state studies, no theoretically calculated kinetic or thermodynamic parameters for reactions involving this compound are available in the current body of scientific literature. Such data, including activation energies, reaction enthalpies, and Gibbs free energies, would be crucial for predicting the feasibility and rates of its chemical reactions.

While computational studies exist for the parent compound, 3,3-dimethylbutanoic acid, and for various other fluorinated carboxylic acids, the strict focus on this compound as per the user's request prevents the inclusion of data from these related molecules. The unique electronic and steric effects of the fluorine atom at the 4-position, combined with the gem-dimethyl group at the 3-position, necessitate specific computational analysis to accurately model its chemical behavior.

Future computational research is needed to elucidate the reaction mechanisms and energetic profiles of this compound. Such studies would provide valuable insights for its potential applications in various fields of chemistry.

Future Directions and Emerging Research Avenues in the Study of 4 Fluoro 3,3 Dimethylbutanoic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of chiral molecules like 4-fluoro-3,3-dimethylbutanoic acid often requires multi-step procedures, including alkylation and amide coupling, which can be inefficient. diva-portal.org Future research will likely focus on developing more streamlined and efficient synthetic methodologies.

A particularly promising avenue is the application of biocatalysis. acs.orgmdpi.com Enzymes offer a green and highly selective alternative to traditional chemical synthesis. Research into the use of ketoreductases for the stereoselective reduction of corresponding keto-esters or lipases for the kinetic resolution of racemic esters could provide direct and highly enantiopure routes to chiral fluorinated butanoic acid derivatives. acs.orgmdpi.com The development of enzymatic processes for related chiral intermediates, such as (R)-4-cyano-3-hydroxybutyrate and (R)-2-Hydroxy-3,3-dimethylbutanoic acid, highlights the feasibility and power of this approach for producing key chiral building blocks for pharmaceuticals. mdpi.com

In parallel, the development of advanced catalytic systems is crucial. The design of novel tris-heteroleptic chiral-at-rhodium catalysts and other transition metal complexes could enable new types of asymmetric transformations. uni-marburg.de These catalysts could potentially be used for the direct, enantioselective fluorination or carboxylation of hydrocarbon precursors, significantly shortening existing synthetic routes. The combination of different catalytic cycles, for instance merging hydrogen atom transfer (HAT) with nickel catalysis for hydroarylation, provides a template for inventing entirely new reactions that could be applied to the synthesis of this and related structures. acs.org

Table 1: Potential Innovative Synthetic Methodologies

| Methodology | Potential Advantage | Relevant Research Area |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.orgmdpi.com | Use of ketoreductases, lipases, or other enzymes for asymmetric synthesis. mdpi.com |

| Asymmetric Catalysis | High efficiency, catalytic turnover, access to specific enantiomers. uni-marburg.de | Development of novel chiral transition metal catalysts (e.g., Rhodium-based). uni-marburg.de |

| Merged Catalytic Cycles | Novel bond formations, increased complexity in a single step. acs.org | Combining HAT with cross-coupling to construct the carbon skeleton. acs.org |

Investigation of Uncharted Chemical Transformations and Reactivity Patterns

While this compound is utilized as a scaffold, its fundamental chemical reactivity remains a relatively unexplored field. Detailed mechanistic studies are needed to fully understand the influence of the fluorine atom and the sterically hindered tertiary-butyl group on the molecule's reactivity.

Future studies could investigate the degradation pathways of the compound under various oxidative or reductive conditions. For instance, studies on the atmospheric reactivity of structurally similar compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone with oxidants such as Cl atoms and OH radicals show they degrade into smaller carbonyls and acids, including 3,3-dimethylbutanoic acid. copernicus.orgcopernicus.org A systematic investigation of this compound's reactivity with a broader range of reagents would be highly valuable.

Key areas for exploration include:

Selective C-H bond activation: Developing methods to functionalize the methyl or methylene (B1212753) groups without disturbing the rest of the molecule.

Transformations of the carboxylic acid: Exploring novel coupling partners beyond those used in standard amide or ester formations, potentially leading to new classes of derivatives.

Reactivity of the C-F bond: Investigating conditions for selective defluorination or substitution, which could serve as a late-stage diversification strategy in the synthesis of compound libraries.

These investigations will not only deepen the fundamental understanding of this molecule but also expand its utility as a versatile chemical intermediate.

Potential as a Scaffold for Designing Chemically Diverse Compound Libraries

The most significant emerging role for this compound is as a foundational scaffold in drug discovery. Its rigid 3,3-dimethylated structure provides a stable anchor for orienting other functional groups, while the fluorine atom can enhance metabolic stability and binding affinity. This has led to its incorporation into a wide array of biologically active agents.

It is a key component in a number of synthetic cannabinoids, where the terminal carboxylic acid metabolite is often identified in forensic analysis. researchgate.netcaymanchem.com The (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid is a known metabolite of 5F-MDMB-PINACA, demonstrating the scaffold's relevance in understanding the metabolism and activity of new psychoactive substances. nih.gov

Beyond this, the scaffold appears in compounds designed for a range of therapeutic targets. Researchers have incorporated it into leoligin (B1254254) derivatives to create potent inhibitors of the transcription factor NF-κB, which is implicated in inflammatory diseases. mdpi.com In oncology, it has been used as a building block for novel dual inhibitors of malate (B86768) dehydrogenases (MDH1/2) to target lung cancer metabolism. nih.gov Furthermore, the related (S)-2-amino-3,3-dimethylbutanoic acid is a key component (the P1 residue) in peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, showcasing its importance in the development of antiviral therapeutics. nih.govrsc.org The structure is also present in complex molecules designed to modulate other pathways, highlighting its versatility. ontosight.aiontosight.ai

The continued use of this scaffold in fragment-based drug design and for the creation of diverse compound libraries is a major future direction. By systematically modifying the groups attached to the butanoic acid core, researchers can rapidly generate and screen new molecules to identify novel leads for a multitude of diseases. rug.nl

Table 2: Applications of the 3,3-Dimethylbutanoic Acid Scaffold in Medicinal Chemistry

| Compound Class / Target | Biological Activity / Application |

|---|---|

| Synthetic Cannabinoids | Metabolite of potent agonists for cannabinoid receptors (CB1). researchgate.netnih.gov |

| Leoligin Derivatives | Inhibition of the NF-κB signaling pathway. mdpi.com |

| MDH1/2 Inhibitors | Inhibition of lung cancer cell growth by targeting energy metabolism. nih.gov |

| SARS-CoV-2 3CL Protease Inhibitors | Antiviral activity against SARS-CoV-2. nih.gov |

| Complex Pyrrolidine Derivatives | Potential modulation of various biological pathways for therapeutic effects. ontosight.aiontosight.ai |

常见问题

Q. What are the standard synthetic routes for 4-Fluoro-3,3-dimethylbutanoic acid?

While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous methods for structurally related compounds can guide protocol design. For example:

- Friedel-Crafts acylation : Used for synthesizing 4-benzoyl-3,3-dimethylbutanoic acid (prepared via condensation of β,β-dimethylglutaric anhydride with benzene) . Adapting this approach, fluoro-substituted precursors (e.g., fluorobenzene derivatives) could be employed.

- Pyrolytic decarboxylation : Pyrolysis of mixed anhydrides (e.g., methyl carbonic acid derivatives) at controlled temperatures (e.g., 150°C) may yield target compounds, though gem-dimethyl groups may retard reaction rates .

- Hydroxy acid modification : For compounds like 2-hydroxy-3,3-dimethylbutanoic acid, cyanide-mediated Strecker synthesis (using ketones and KCN) could be modified to introduce fluorine .

Q. How to characterize the purity and structural integrity of this compound?

Key methodologies include:

- NMR spectroscopy : Analyze chemical shifts for fluorine (¹⁹F NMR) and methyl groups (¹H NMR, δ ~1.2–1.5 ppm for gem-dimethyl). Compare with data for (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, where stereochemistry and substituent effects are critical .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular formula (e.g., C₆H₁₁FO₂). LC-MS, as used in metabolomic studies of related dihydroxy acids, is effective for detecting trace impurities .

- Melting point analysis : Compare with values for structurally similar acids (e.g., 124°C for 2,4-dihydroxy-3,3-dimethylbutanoic acid) .

Q. What are the key physical properties critical for experimental design?

- Solubility : Polar solvents (e.g., water, methanol) are preferred due to carboxylic acid and fluorine groups. Steric hindrance from dimethyl groups may reduce solubility .

- Thermal stability : Decomposition temperatures can be inferred from analogs (e.g., 368.7°C boiling point for dihydroxy derivatives) .

- Acidity (pKa) : Predicted pKa ~3.7–4.0 based on substituent effects (fluorine’s electron-withdrawing nature lowers pKa) .

Advanced Research Questions

Q. How does the gem-dimethyl group influence reactivity in cyclization reactions?

- Steric hindrance : The gem-dimethyl group retards bicyclic reaction pathways (e.g., [4.2.2] mechanisms) by increasing transition-state strain. This was observed in pyrolysis studies of 4-benzoyl-3,3-dimethylbutanoic acid, where higher temperatures were required for lactone formation .

- Conformational rigidity : Dimethyl groups restrict rotational freedom, favoring specific reaction intermediates. Computational modeling (e.g., DFT) can quantify steric and electronic contributions .

Q. What analytical techniques resolve discrepancies in spectral data or reaction yields?

- Controlled reproducibility : Repeat reactions under inert atmospheres (e.g., N₂) to minimize oxidation. For example, inconsistent yields in anhydride pyrolysis may arise from moisture sensitivity .

- Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton couplings. For fluorinated analogs, ¹⁹F-¹H heteronuclear correlations resolve substitution patterns .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to track reaction pathways and byproduct formation .

Q. What role does the fluorine substituent play in electronic and steric profiles?

- Electronic effects : Fluorine’s electronegativity increases carboxylic acid acidity and directs electrophilic substitution in aromatic analogs .

- Steric effects : The small atomic radius of fluorine minimizes steric hindrance compared to bulkier substituents (e.g., nitro groups), allowing closer proximity in enzyme-substrate interactions .

Q. How to study metabolic pathways involving this compound?

- Metabolomic profiling : Use LC-MS/MS to identify metabolites in biological matrices. For example, (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid was detected as a biomarker in murine serum using reverse-phase chromatography .

- Isotope tracing : Administer ¹⁸O-labeled compound to track incorporation into coenzyme A or pantothenate biosynthesis pathways .

Q. What safety precautions are necessary for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates.

- Hazard classification : Based on analogs (e.g., (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid), anticipate hazards including skin irritation (H315) and respiratory tract irritation (H335) .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。